molecular formula C19H18N2O3 B5580204 2-(1,3-benzodioxol-5-yl)-5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazole

2-(1,3-benzodioxol-5-yl)-5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazole

Cat. No.: B5580204
M. Wt: 322.4 g/mol
InChI Key: WJQXKWDUXINATL-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yl)-5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazole is a heterocyclic compound that contains both an oxadiazole ring and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride.

Industrial Production Methods

Industrial production methods for such compounds may involve optimized synthetic routes that ensure high yield and purity. These methods often include continuous flow processes, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-yl)-5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzodioxol-5-yl)-5-phenyl-1,3,4-oxadiazole: Lacks the tert-butyl group on the phenyl ring.

    2-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole: Contains a methoxy group instead of a tert-butyl group.

Uniqueness

The presence of the tert-butyl group in 2-(1,3-benzodioxol-5-yl)-5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazole may confer unique properties, such as increased lipophilicity or steric hindrance, which can affect its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-19(2,3)14-7-4-12(5-8-14)17-20-21-18(24-17)13-6-9-15-16(10-13)23-11-22-15/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQXKWDUXINATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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